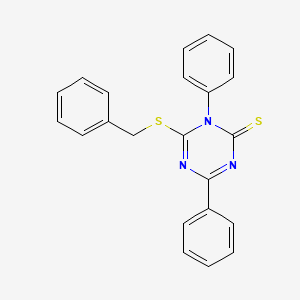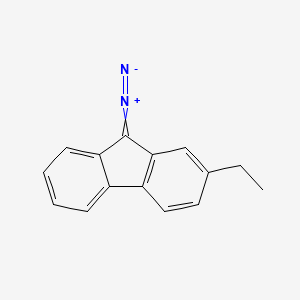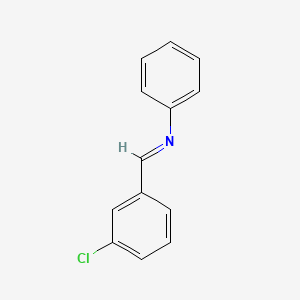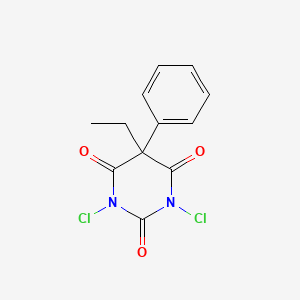
erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:
Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.
Etherification: to attach the pyrrolidinyl ethoxy group.
Aldol condensation: to form the valerophenone backbone.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:
Catalysts: to increase reaction efficiency.
Temperature and pressure control: to ensure high yield and purity.
Purification techniques: like recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.
Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: could include carboxylic acids or ketones.
Reduction products: might be alcohols or alkanes.
Substitution products: would depend on the substituents introduced.
科学研究应用
Chemistry:
Synthesis of derivatives: for studying structure-activity relationships.
Catalysis research: to explore new reaction pathways.
Biology:
Biochemical assays: to investigate interactions with biological macromolecules.
Pharmacological studies: to assess potential therapeutic effects.
Medicine:
Drug development: for targeting specific receptors or enzymes.
Diagnostic tools: for imaging or biomarker detection.
Industry:
Material science: for developing new polymers or coatings.
Agriculture: for creating novel pesticides or herbicides.
作用机制
The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: or enzymes, altering their activity.
Modulating signal transduction pathways: in cells.
Interfering with metabolic processes: .
相似化合物的比较
- 3-(p-Chlorophenyl)-2-phenylvalerophenone
- 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
- 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone
Uniqueness:
- The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
属性
CAS 编号 |
31301-19-6 |
|---|---|
分子式 |
C29H32ClNO2 |
分子量 |
462.0 g/mol |
IUPAC 名称 |
(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1 |
InChI 键 |
YVJCVDITPPOTEG-IZLXSDGUSA-N |
手性 SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
规范 SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)


![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)


![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)



